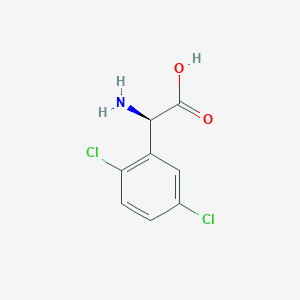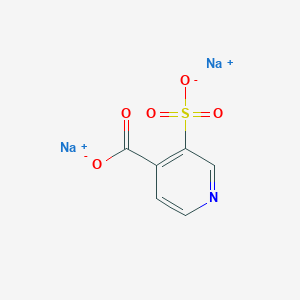
(5-Bromo-6-(piperidin-1-yl)pyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-6-(piperidin-1-yl)pyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring, which is further substituted with a bromine atom and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-6-(piperidin-1-yl)pyridin-3-yl)boronic acid typically involves the following steps:
Bromination: The starting material, 6-(piperidin-1-yl)pyridin-3-yl, undergoes bromination to introduce the bromine atom at the 5-position of the pyridine ring.
Borylation: The brominated intermediate is then subjected to a borylation reaction, often using a palladium-catalyzed Suzuki-Miyaura coupling reaction with a boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and catalyst concentrations to ensure efficient bromination and borylation processes.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromo-6-(piperidin-1-yl)pyridin-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrogenated compounds.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
(5-Bromo-6-(piperidin-1-yl)pyridin-3-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules for drug discovery and development.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of (5-Bromo-6-(piperidin-1-yl)pyridin-3-yl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the synthesis of complex molecules. The bromine atom and piperidine ring also contribute to the compound’s reactivity and potential interactions with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester: Similar structure but lacks the bromine atom.
5-Bromopyridine-3-boronic acid: Similar structure but lacks the piperidine ring.
3-Pyridinylboronic acid: Similar structure but lacks both the bromine atom and piperidine ring.
Uniqueness
(5-Bromo-6-(piperidin-1-yl)pyridin-3-yl)boronic acid is unique due to the combination of the boronic acid group, bromine atom, and piperidine ring
Propriétés
Formule moléculaire |
C10H14BBrN2O2 |
|---|---|
Poids moléculaire |
284.95 g/mol |
Nom IUPAC |
(5-bromo-6-piperidin-1-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C10H14BBrN2O2/c12-9-6-8(11(15)16)7-13-10(9)14-4-2-1-3-5-14/h6-7,15-16H,1-5H2 |
Clé InChI |
WZUSKLKTBANWCH-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(N=C1)N2CCCCC2)Br)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octanamide](/img/structure/B13114676.png)
![Octahydro-1H-4,7-methanopyrazolo[3,4-d]pyridazine](/img/structure/B13114682.png)
![9,9,18,18-tetramethyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13114683.png)








![2-propyl-2H-benzo[f]isoindole-1-carbonitrile](/img/structure/B13114734.png)
![Ethyl2-((4-bromo-1-(cyclopropylmethyl)-1H-benzo[d][1,2,3]triazol-5-yl)oxy)-3-methylbutanoate](/img/structure/B13114735.png)
